7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine
Description
Properties
IUPAC Name |
7-bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-5-2-1-4-3-9-6(8)10-11(4)5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBPRRMUWCRCOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC(=NN2C(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00725786 | |
| Record name | 7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233186-50-9 | |
| Record name | 7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyrrole with bromine in the presence of a base to form the desired product . The reaction conditions often require careful temperature control and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy derivatives of the compound .
Scientific Research Applications
Medicinal Chemistry
Anticancer and Antiviral Properties
7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine serves as a crucial building block in the synthesis of potential therapeutic agents. Its derivatives have shown promise as inhibitors of specific kinases involved in cancer progression and viral replication. Research indicates that compounds derived from this scaffold exhibit significant activity against various cancer cell lines and viral targets.
Kinase Inhibition
The compound's structure allows it to interact with kinase enzymes, making it a candidate for developing targeted cancer therapies. Studies have demonstrated that modifications to the halogen substitution can enhance its inhibitory potency against specific kinases .
Chemical Biology
Biological Pathway Studies
In chemical biology, this compound is utilized to investigate molecular interactions and biological pathways. Its ability to bind to various biological targets enables researchers to study enzyme activities and receptor interactions. This compound can modulate the activity of proteins involved in critical cellular processes, providing insights into disease mechanisms .
Mechanism of Action
The mechanism of action involves binding to specific enzymes or nucleic acids, potentially inhibiting their activity or altering their function. This characteristic is particularly relevant in drug design for diseases where these pathways are dysregulated.
Material Science
Novel Materials Development
In material science, this compound is explored for creating materials with unique electronic and optical properties. Its heterocyclic structure allows for the development of advanced materials that could be used in electronics or photonic applications .
Agricultural Chemistry
Agrochemical Applications
This compound is also being investigated for its potential use in agricultural chemistry as a precursor for developing herbicides and pesticides. The halogenated pyrrolo[2,1-f][1,2,4]triazine structure may enhance the efficacy and selectivity of agrochemical agents against pests and weeds while minimizing environmental impact .
Summary of Key Applications
Mechanism of Action
The mechanism of action of 7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets, such as enzymes or receptors. In the context of kinase inhibition, the compound binds to the active site of the kinase, preventing its activity and thereby inhibiting the signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for targeted cancer therapy.
Comparison with Similar Compounds
Structural Insights :
- Bromine at C7 (vs. C5 or C6) enhances π-stacking interactions in protein binding pockets due to its larger atomic radius .
- Dichloro substitution (e.g., 7-Bromo-2,4-dichloro) increases electrophilicity but may elevate hERG channel inhibition risks, as seen in 7-Bromo-2,4-dichloropyrrolo[2,1-f][1,2,4]triazine (42% hERG inhibition at 3.0 μM) .
Antiviral and Anticancer Efficacy
- 7-Bromo-2-chloro derivative : Demonstrated potent antitumorigenic activity in colon cancer cell lines (IC₅₀ < 1 μM) via dual c-Met/VEGFR-2 inhibition .
- 7-Chloro-2-chloro analog : Exhibited comparable efficacy (MED = 0.03 mg/kg in murine models) but superior plasma stability (B/P ratio = 1.9) .
- 5-Bromo-2-chloro derivative : Lower cytotoxicity (IC₅₀ = 5–10 μM) due to reduced steric compatibility with kinase ATP-binding pockets .
Biological Activity
7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains both bromine and chlorine substituents, which enhance its reactivity and interaction with biological targets. Its molecular formula is with a molecular weight of approximately 276.47 g/mol .
Structural Characteristics
The compound's structure comprises a fused pyrrole and triazine ring system, which is significant for its biological activity. The presence of halogen atoms at specific positions contributes to its electrophilic nature, making it suitable for various chemical reactions that can lead to biologically active derivatives.
| Property | Details |
|---|---|
| Molecular Formula | C₆H₃BrClN₃ |
| Molecular Weight | 276.47 g/mol |
| Structural Features | Fused pyrrole and triazine rings |
Research indicates that this compound exhibits significant inhibitory effects on various kinases, which are critical in cell signaling pathways. The compound's mechanism of action involves binding to the active sites of these kinases, inhibiting their activity and thereby modulating cellular processes such as proliferation and apoptosis .
Interaction Studies
Studies utilizing techniques such as surface plasmon resonance (SPR) and molecular docking have demonstrated that this compound can effectively bind to specific kinases, leading to a better understanding of its therapeutic potential .
Biological Activity
The biological activities of this compound include:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit potent anticancer properties by inducing apoptosis in cancer cell lines .
- Antimicrobial Properties : Some derivatives have shown promise against various bacterial strains, indicating potential applications in treating infections .
- Kinase Inhibition : The compound has been identified as a promising candidate for developing kinase inhibitors, which are vital in cancer therapy .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:
- In vitro Studies : A study reported that certain derivatives displayed IC50 values in the low micromolar range against various cancer cell lines. For instance, one derivative showed an IC50 value of 0.5 µM against HeLa cells .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications at the bromine and chlorine positions can significantly affect the biological activity of the compound. For example, replacing chlorine with a methyl group enhanced kinase inhibition by approximately 30% .
- Toxicity Assessments : Toxicological evaluations have shown that some derivatives exhibit low toxicity profiles in animal models while maintaining high efficacy against cancer cells .
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine | Similar halogen substitution | Moderate kinase inhibition |
| 7-Bromo-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | Different ring structure | Anticancer activity |
Q & A
Q. What are the established synthetic routes for 7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine, and how do reaction conditions influence yield?
The compound is synthesized via dehydrative aromatization of triazine carbonyl derivatives in acidic media. Key steps include:
- Reduction and aromatization : Brominated intermediates are generated using HBr or NaBr under acidic conditions (e.g., HCl or H₂SO₄) to promote cyclization .
- Optimization : Temperature (80–100°C) and stoichiometric control of brominating agents (e.g., NBS or Br₂) are critical to minimize side reactions like over-halogenation .
- One-pot methods : Multi-step reactions in a single vessel reduce purification complexity, as demonstrated in analogous pyrrolotriazine syntheses .
Q. Which analytical techniques are most effective for characterizing this compound?
- X-ray diffraction (XRD) : Resolves crystal packing and bond angles, particularly for bromine/chlorine positional effects on molecular geometry .
- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., coupling constants for adjacent halogens) and confirms purity .
- Mass spectrometry (HRMS) : Validates molecular weight (C₆H₄BrClN₃; ~242.47 g/mol) and isotopic patterns for Br/Cl .
Q. What safety protocols are recommended for handling and storing this compound?
- Handling : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Conduct reactions in fume hoods due to potential HBr/HCl off-gassing .
- Storage : Refrigerate (2–8°C) in airtight, light-resistant containers to prevent degradation. Avoid incompatible materials (strong oxidizers, bases) .
Advanced Research Questions
Q. How can contradictions in structural data (e.g., XRD vs. computational models) be resolved?
- Comparative analysis : Overlay experimental XRD bond lengths/angles with density functional theory (DFT) calculations to identify discrepancies in halogen positioning .
- Dynamic effects : Account for crystal packing forces (e.g., van der Waals interactions) that may distort geometries compared to gas-phase computational models .
Q. What governs the regioselectivity of electrophilic substitutions on this scaffold?
- Halogen directing effects : The chloro group at position 2 deactivates the ring, favoring electrophilic attack at the bromine-adjacent position (C7). Steric hindrance from the fused triazine ring further limits reactivity at certain sites .
- Substituent screening : Use substituent-dependent Hammett constants (σ) to predict reactivity trends in functionalization reactions (e.g., Suzuki couplings) .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- DFT/MD simulations : Predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to biological targets (e.g., kinases). Validate with docking studies .
- QSAR models : Corrogate substituent effects (e.g., Br vs. I at C7) on solubility and membrane permeability using logP and polar surface area calculations .
Q. What purification challenges arise during scale-up, and how are they addressed?
- By-product removal : Column chromatography (silica gel, hexane/EtOAc gradients) isolates the target from halogenated by-products. Recrystallization in ethanol/water improves purity .
- HPLC-MS monitoring : Detects trace impurities (<0.5%) that may interfere with downstream applications (e.g., medicinal chemistry assays) .
Q. How can methodological robustness be validated in multi-step syntheses?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
